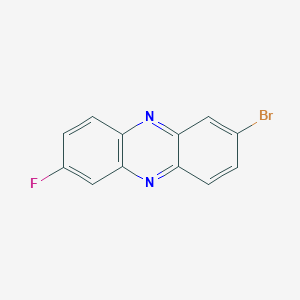

2-Bromo-7-fluorophenazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

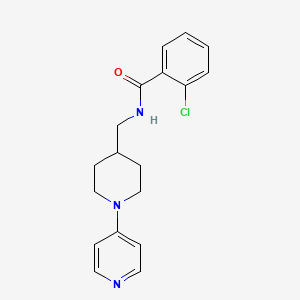

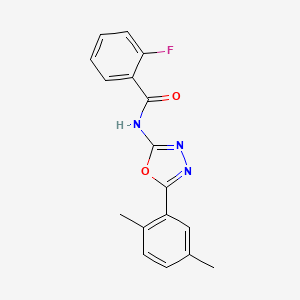

2-Bromo-7-fluorophenazine is a chemical compound with the molecular formula C12H6BrFN2 . It has an average mass of 277.092 Da and a monoisotopic mass of 275.969818 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H6BrFN2), average mass (277.092 Da), and monoisotopic mass (275.969818 Da) .Aplicaciones Científicas De Investigación

Antitumoral Applications

- Development of Antitumoral Agents: 2-Amino-7-fluorophenazine 5,10-dioxide (FNZ), a derivative of 2-Bromo-7-fluorophenazine, shows potential anticancer activity, particularly on hypoxic tumors. Nanoformulations using polymeric micelles have been developed to enhance the bioavailability of FNZ, showing significant tumor weight reduction in murine breast cancer models (Lecot et al., 2021).

Biochemical Detection

- ICT-Based Fluorescent Probe Development: A ratiometric fluorescent probe was designed for detecting hydrazine, a highly toxic chemical, using a bromo moiety for recognition. This probe could be applied in biological and water samples, indicating potential utility in environmental monitoring (Zhu et al., 2019).

Chemopreventive Agents

- Cancer Chemopreventive Potential: The compound 2-bromo-1-hydroxyphenazine, structurally similar to this compound, has shown activity against NF-κB. This has led to the development of various phenazine analogues, some displaying potential as cancer chemopreventive agents due to their impact on enzymes like quinone reductase 1 and 2 (Conda-Sheridan et al., 2010).

Educational and Research Laboratory Use

- Laboratory Experiments in Education: Phenazine derivatives, including those structurally related to this compound, have been used in educational settings for demonstrating drug metabolism and activation, particularly in the context of cancer therapy (Lavaggi et al., 2013).

Optical Properties in Fluorophores

- Development of Fluorophores: Compounds like indolizino[3,2-c]quinolines, synthesized via oxidative Pictet-Spengler cyclization with a 2-bromo group, demonstrate unique optical properties. These properties make them suitable for use as fluorescent probes in aqueous systems (Park et al., 2015).

Solubility Enhancement and Drug Delivery

- Improving Drug Solubility: Poly(amidoamine) and Poly(propylenimine) dendrimers were explored for enhancing the solubility of 7-bromo-2-hydroxy-phenazine N5,N10-dioxide, a compound with potential antitumoral activity. This approach could improve the therapeutic application of phenazine derivatives (Dib et al., 2019).

Neuroleptic Activity

- Potential Central Nervous System Agents: Compounds including 2-(4-methyl-1-piperazinyl)-3-(4-fluorophenyl)-5H-1-benzazepine dihydrochloride, related to this compound, have shown neuroleptic-like activity, suggesting their utility in treating disorders related to the central nervous system (Hino et al., 1988).

Direcciones Futuras

While specific future directions for 2-Bromo-7-fluorophenazine are not mentioned in the search results, phenazines are a class of nitrogen-containing heterocyclic compounds of wide interest. They have shown potential in biotechnological roles based on their ability to shuffle electrons and have also displayed antibiotic, antitumor, and anti-parasitic activity .

Propiedades

IUPAC Name |

2-bromo-7-fluorophenazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrFN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQFKJMBSPIPKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C3C=CC(=CC3=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(5,6-dichloropyridin-3-yl)-N-methylformamido]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2464580.png)

![1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2464584.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2464586.png)

![N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464595.png)

![[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine;hydrochloride](/img/structure/B2464598.png)

![N-(3-chloro-2-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2464602.png)